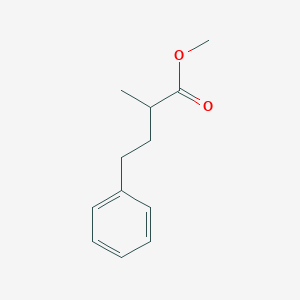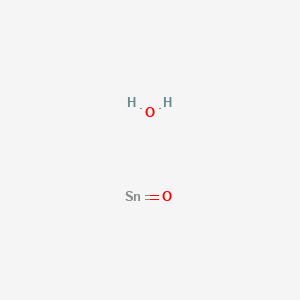
lambda~2~-Stannanone--water (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lambda~2~-Stannanone–water (1/1): is a unique organotin compound that has garnered interest in various scientific fields due to its distinctive chemical properties and potential applications. This compound consists of a stannanone moiety coordinated with a water molecule in a 1:1 ratio, which influences its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lambda2-Stannanone–water (1/1) typically involves the reaction of organotin precursors with water under controlled conditions. One common method includes the hydrolysis of organotin chlorides in the presence of a suitable base, leading to the formation of the stannanone-water complex. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of lambda2-Stannanone–water (1/1) often employs large-scale hydrolysis processes, utilizing automated reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Lambda2-Stannanone–water (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the stannanone moiety to lower oxidation state tin species.
Substitution: The water molecule in the complex can be substituted by other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligands like phosphines and amines can replace the water molecule under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state tin oxides.
Reduction: Lower oxidation state tin hydrides.
Substitution: Various organotin complexes with different ligands.
Applications De Recherche Scientifique
Lambda~2~-Stannanone–water (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of lambda2-Stannanone–water (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, while its anticancer properties are linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Lambda~2~-Stannanone–water (1/1) can be compared with other organotin compounds, such as:
Tetramethyltin: Unlike lambda2-Stannanone–water (1/1), tetramethyltin lacks the coordinated water molecule, resulting in different reactivity and applications.
Tributyltin oxide: This compound is widely used as a biocide but has different environmental and toxicological profiles compared to lambda2-Stannanone–water (1/1).
Dibutyltin dilaurate: Commonly used as a catalyst in polymer production, it differs in its coordination environment and catalytic properties.
Lambda~2~-Stannanone–water (1/1) stands out due to its unique coordination with water, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
39321-14-7 |
|---|---|
Formule moléculaire |
H2O2Sn |
Poids moléculaire |
152.72 g/mol |
Nom IUPAC |
oxotin;hydrate |
InChI |
InChI=1S/H2O.O.Sn/h1H2;; |
Clé InChI |
LCLMKSPTPNBUGU-UHFFFAOYSA-N |
SMILES canonique |
O.O=[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


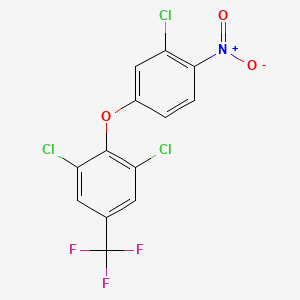

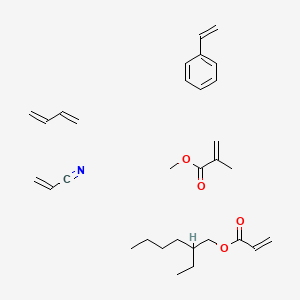
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
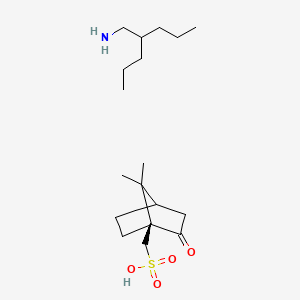
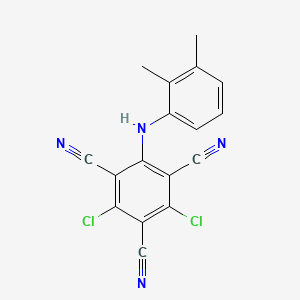
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

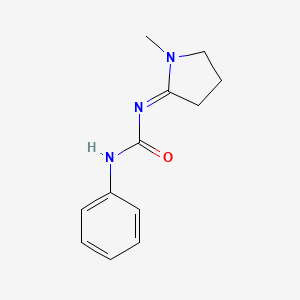
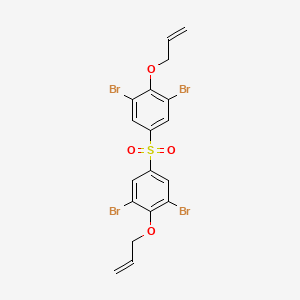
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
